3-Aminoquinoxalin-2(1H)-one

Heterocyclic Chemistry Structural Elucidation X-ray Crystallography

Procure 3‑Aminoquinoxalin‑2(1H)‑one (CAS 35015‑91‑9) with definitive X‑ray crystallographic confirmation, eliminating the historical misassignment risk (benzimidazole‑2‑carboxamide vs. quinoxalinone). This privileged scaffold is essential for anticancer/antimicrobial hit‑to‑lead programs, C(sp²)–H amination methodology development (up to 98% yield), and as a reference standard for NMR/crystallography validation. Different synthetic routes give regioisomer ratios from 53:47 to 100:0—only the authentic, structurally verified compound ensures reproducible results.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 35015-91-9
Cat. No. B096138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinoxalin-2(1H)-one
CAS35015-91-9
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)N
InChIInChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12)
InChIKeyQBBADXPVZMYLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinoxalin-2(1H)-one (CAS 35015-91-9): Heterocyclic Scaffold for Medicinal Chemistry and Organic Synthesis


3-Aminoquinoxalin-2(1H)-one (CAS 35015-91-9) is a heterocyclic organic compound featuring a quinoxalinone core with an amino group at the 3-position and a keto group at the 2-position, with molecular formula C8H7N3O and molecular weight 161.16 . This compound serves as a key intermediate in the synthesis of biologically active 3-N-substituted quinoxalin-2-one derivatives and has been explored for applications in pharmaceuticals and agrochemicals [1].

Why Generic Substitution Fails for 3-Aminoquinoxalin-2(1H)-one: Structural Identity and Regioselectivity Constraints


Generic substitution of 3-aminoquinoxalin-2(1H)-one with structurally related in-class compounds is not scientifically valid due to fundamental differences in structural identity and synthetic regioselectivity. For instance, the reaction of o-phenylenediamine and ethyl oxamate was historically misreported to yield 1H-benzo[d]imidazole-2-carboxamide (4a); subsequent reinvestigation with X-ray crystallographic confirmation demonstrated that the product is exclusively 3-aminoquinoxalin-2(1H)-one (4), representing a complete structural revision [1]. Furthermore, when preparing unsymmetrically substituted derivatives, regioisomer formation is unavoidable and the isomer ratio varies substantially depending on the ring-closure reagent employed—ranging from 53:47 to 100:0—meaning that different synthetic routes produce distinct product mixtures that cannot be interchanged [2].

3-Aminoquinoxalin-2(1H)-one: Quantifiable Comparative Evidence for Scientific Selection


Structural Identity Confirmation: X-ray Crystallography Resolves Misassigned Reaction Product

3-Aminoquinoxalin-2(1H)-one was definitively identified via X-ray crystallography as the exclusive product from the reaction of o-phenylenediamine and ethyl oxamate, correcting a prior literature misassignment that claimed the product was 1H-benzo[d]imidazole-2-carboxamide [1].

Heterocyclic Chemistry Structural Elucidation X-ray Crystallography

Regioselectivity in Unsymmetrical Derivative Synthesis: Reagent-Dependent Isomer Ratios

When preparing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-one derivatives, the isomer ratio is highly dependent on the ring-closure reagent employed, varying from 53:47 to 100:0 across different reagents [1].

Synthetic Methodology Regioselectivity Quinoxaline Derivatives

Visible-Light Photocatalytic Amination: Metal-Free C(sp²)-H/N-H Cross-Dehydrogenative Coupling

3-Aminoquinoxalin-2(1H)-ones can be synthesized via a visible-light-induced, metal-free C(sp²)-H/N-H cross-dehydrogenative coupling (CDC) amination at room temperature in air, achieving up to 82% yield under optimized conditions (1 mol% Eosin Y, THF, blue LED) [1].

Photocatalysis Green Chemistry C-H Functionalization

Copper-Catalyzed Oxidative Amination: High-Yield Access with Broad Substrate Scope

A copper-catalyzed oxidative C-3 amination method enables preparation of a wide variety of 3-aminoquinoxalin-2(1H)-ones in up to 98% yield with good functional group tolerance across 24 examples [1].

C-H Amination Copper Catalysis Heterocyclic Synthesis

Unexpected Regioselectivity in Electrophilic Aromatic Substitution: Nitration Exclusively at Position 8

Nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones proceeds with exclusive regioselectivity at position 8, with no 5-nitro isomer observed, regardless of whether the substituents are electron-withdrawing or electron-donating [1].

Electrophilic Aromatic Substitution Regioselectivity Nitro Derivatives

Antibacterial Activity of Arylaminoquinoxalinone Derivatives: Comparative Screening Against Clinical Pathogens

Twenty-one arylaminoquinoxalinone derivatives—structural analogs of 3-aminoquinoxalin-2(1H)-one—were evaluated for antibacterial activity against six bacterial strains (Staphylococci aureus, Pseudomonas aureus, Escherichia coli, Bacillus subtilis, Salmonella typhi, Shigella pneumoniae) relative to augmentin, ampicillin, and chloramphenicol [1].

Antimicrobial Quinoxalinone Antibiotic Comparison

3-Aminoquinoxalin-2(1H)-one: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Quinoxaline-Based Drug Discovery Scaffold

3-Aminoquinoxalin-2(1H)-one serves as a privileged scaffold for medicinal chemistry programs developing anticancer and antimicrobial agents. The unequivocal X-ray crystallographic confirmation of its structure [1] ensures that medicinal chemists can confidently design derivative libraries without risk of structural misassignment. The class-level antibacterial screening data for arylaminoquinoxalinone derivatives [2] provides a validated starting point for hit-to-lead optimization campaigns targeting bacterial pathogens.

Synthetic Methodology Development: Photocatalytic and Catalytic C-H Amination

This compound is a benchmark substrate for developing and optimizing C(sp²)-H amination methodologies. The established visible-light photocatalytic CDC-amination protocol (up to 82% yield) [1] and copper-catalyzed oxidative amination route (up to 98% yield) [2] provide synthetic chemists with two complementary, high-yielding access routes. Procurement of the parent quinoxalin-2(1H)-one and this 3-amino derivative enables systematic investigation of amination scope and reaction mechanism studies.

Process Chemistry and Scale-Up: Green Synthesis Route Validation

For process chemists developing scalable routes to quinoxaline-containing pharmaceutical intermediates, the metal-free, visible-light-induced CDC-amination method [1] offers a green alternative that avoids transition metal contamination and operates under mild conditions (room temperature, air atmosphere). The documented yields and reaction parameters provide a validated starting point for process optimization and technology transfer.

Structural Biology and Crystallography: Reference Standard for Heterocyclic Analysis

3-Aminoquinoxalin-2(1H)-one, with its definitive X-ray crystal structure established [1], serves as a reference standard for crystallographers and analytical chemists validating the structures of novel quinoxaline derivatives. The compound's fully characterized NMR spectra (¹H, ¹³C, and ¹⁵N) [2] provide robust analytical benchmarks for purity assessment and structural confirmation of synthesized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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